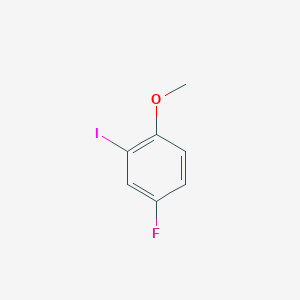

4-Fluoro-2-iodoanisole

Description

The Duality of Electron-Donating and Electron-Withdrawing Groups

The presence of both electron-donating groups (like the methoxy (B1213986) group in 4-fluoro-2-iodoanisole) and electron-withdrawing groups (such as the fluorine and iodine atoms) on an aryl halide creates a unique electronic environment. iitk.ac.innih.gov Electron-donating groups increase the electron density of the aromatic ring, while electron-withdrawing groups decrease it. iitk.ac.in This push-pull electronic effect can be strategically exploited to direct the course of chemical reactions. iitk.ac.innih.gov

For instance, the methoxy group in this compound activates the ring towards electrophilic aromatic substitution, while the halogens' inductive effects can influence the regioselectivity of these reactions. Conversely, the electron-withdrawing nature of the halogens makes the aryl halide susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when strong electron-withdrawing groups are present in the ortho or para positions. wikipedia.orgchemistrysteps.com This dual reactivity allows for a wider range of possible chemical transformations. wikipedia.orgchemistrysteps.com

The specific positioning of these groups in this compound, with the iodine ortho to the methoxy group and the fluorine para, further enhances its synthetic utility. This arrangement allows for selective functionalization at different positions on the aromatic ring, a crucial aspect in the construction of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKSHFBAYIBZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278851 | |

| Record name | 4-Fluoro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-22-4 | |

| Record name | 4-Fluoro-2-iodo-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3824-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10332 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003824224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Fluoro 2 Iodoanisole

Direct and Convergent Synthetic Routes

Direct and convergent routes offer efficient pathways to 4-Fluoro-2-iodoanisole, primarily by modifying readily available precursors like 4-fluoroanisole (B119533) or constructing the aromatic ring system with the desired functionalities.

Electrophilic Halogenation Strategies

The most common and direct synthesis of this compound involves the electrophilic iodination of 4-fluoroanisole. This method leverages the principles of electrophilic aromatic substitution (EAS), where the electronic properties of the substituents on the benzene (B151609) ring direct the incoming electrophile.

The methoxy (B1213986) (-OCH₃) group is a powerful activating group and is ortho, para-directing. The fluorine atom, while deactivating due to its electronegativity, is also an ortho, para-director. In 4-fluoroanisole, the para position is blocked by the fluorine atom, and the strong activating effect of the methoxy group preferentially directs the iodine electrophile to the ortho position (C2).

Common reagents for this transformation include iodine monochloride (ICl) or a combination of elemental iodine (I₂) with a strong oxidizing agent like nitric acid. The reaction is typically performed at low temperatures to minimize the formation of di-iodinated byproducts.

Table 1: Conditions for Electrophilic Iodination of 4-Fluoroanisole

| Iodinating Agent | Catalyst/Co-reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Iodine Monochloride (ICl) | Copper(I) Iodide (CuI) | Acetic Acid | 0–5°C | 60–75% | |

| Iodine (I₂) | Nitric Acid (HNO₃) | - | Controlled | - |

Precise control of stoichiometry, typically a slight excess of the iodinating agent, and reaction time (usually 2-4 hours) is crucial for optimizing the yield and purity of the final product.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorination

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a nucleophile onto an aromatic ring. However, for the synthesis of this compound via fluorination, this method is not conventional. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to sufficiently activate the ring for nucleophilic attack. nih.gov

In a hypothetical precursor such as 2-iodo-4-nitroanisole, the nitro group would activate the ring, but the target is fluorination at the 4-position, which would involve displacing the nitro group—a reaction that is possible but often less straightforward than other methods. More critically, fluoride (B91410) is a relatively poor nucleophile in many solvent systems, and the C-F bond formation via classical SNAr is often less efficient than other halogenations. In fact, due to the high electronegativity of fluorine, it is an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect" where the order of leaving group ability is often F > Cl > Br > I. rsc.org

Modern methods have been developed for nucleophilic fluorination using specialized reagents. For instance, the use of hypervalent iodine(III) precursors, which can be activated for nucleophilic fluorination with sources like tetrabutylammonium (B224687) fluoride or a potassium fluoride/cryptand complex, represents an advanced strategy. google.com These methods can fluorinate non-activated aromatic rings but are mechanistically distinct from the classical SNAr addition-elimination pathway.

Functional Group Interconversions and Precursor Derivatization

A highly effective and widely used strategy for synthesizing this compound is through the derivatization of a pre-functionalized aniline (B41778) precursor via the Sandmeyer reaction. tcichemicals.comacs.org This multi-step approach offers excellent regiochemical control.

The typical sequence begins with a precursor like 4-fluoro-2-nitroanisole.

Reduction: The nitro group is first reduced to an amine (-NH₂) to form 4-fluoro-2-aminoanisole.

Diazotization: The resulting amine is then treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid, or by using an organic nitrite like tert-butyl nitrite) at low temperatures to form a stable aryl diazonium salt. tcichemicals.comnih.gov

Iodination: The diazonium group is subsequently displaced by an iodide ion, typically introduced as potassium iodide (KI), to yield the final product, this compound. tcichemicals.comnih.gov

This pathway is exemplified by the synthesis of the related compound 2,3-Difluoro-4-iodoanisole, which follows an identical sequence of reduction, diazotization, and iodination. tcichemicals.com A practical protocol for the analogous conversion of p-anisidine (B42471) to 4-iodoanisole (B42571) reported an 86% yield using tert-butyl nitrite and potassium iodide in acetonitrile. nih.gov

Table 2: Representative Sandmeyer Reaction for Iodination

| Starting Material | Reagents | Solvent | Key Steps | Yield | Reference |

|---|

Radical-Mediated Synthesis

Radical-mediated reactions provide alternative pathways that operate under different mechanistic principles than ionic reactions, often enabling unique reactivity.

Photoinduced Aryl Radical Generation and Transformations

Photoinduced methods are powerful for generating reactive intermediates under mild conditions. sciengine.com Aryl iodides, including this compound, are known to be effective precursors for aryl radicals upon irradiation with light. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when photoexcited, generating a highly reactive aryl radical. sciengine.com

While this is more commonly a transformation of this compound rather than a synthesis of it, the principle is central to its reactivity. For example, the 4-fluoro-2-methoxyphenyl radical generated from this compound can participate in various subsequent reactions, such as hydrogen atom transfer (HAT) or cascade cyclizations. sciengine.com In one study, 4-iodoanisole was used as a photo-activated aryl radical precursor to initiate the synthesis of oxindole (B195798) derivatives under metal-free conditions. sciengine.com This highlights the utility of the C-I bond in this compound as a photo-labile trigger for radical chemistry.

A direct photoinduced synthesis of the compound itself could be envisioned via the borylation of a fluoroarene followed by a radical iodination step, leveraging the growing field of photoinduced organoboron chemistry, though this specific route is less documented than direct halogenation.

Organometallic Reagent-Based Syntheses

The synthesis of this compound can be strategically achieved through the use of organometallic reagents, which allow for precise control over regioselectivity. These methods typically involve the creation of a carbon-metal bond at a specific position on the aromatic ring, followed by quenching with an electrophilic iodine source.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu For the synthesis of this compound, the starting material is 4-fluoroanisole. The methoxy (-OCH₃) group serves as an effective DMG. wikipedia.orgvulcanchem.com

The process is initiated by treating 4-fluoroanisole with a strong alkyllithium base, such as n-butyllithium. The lithium atom interacts with the oxygen of the methoxy group, which is a Lewis base. wikipedia.org This proximity directs the highly basic alkyl group to abstract a proton from the nearest ortho position (C2), forming a transient aryllithium intermediate. wikipedia.org This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound. This method offers high regioselectivity, targeting only the ortho position, unlike ordinary electrophilic substitution which might yield a mix of ortho and para products. wikipedia.org

The regioselectivity of the metalation is a crucial aspect, influenced by the directing abilities of the substituents present. In 4-fluoroanisole, both the methoxy and fluoro groups can direct the metalation. The methoxy group is generally a stronger directing group than fluorine, thus favoring metalation at the C2 position. harvard.eduacs.org However, the acidity of the C-H bond ortho to the fluorine atom is increased, which can also influence the reaction's outcome. nih.gov

Table 1: Directed ortho-Metalation (DoM) of 4-Fluoroanisole

| Reagent System | Directing Group | Position of Metalation | Subsequent Reaction | Product |

|---|

Halogen-Metal Exchange Reactions

An alternative organometallic route is the halogen-metal exchange. This method is particularly useful when the desired position for functionalization is already occupied by a halogen atom (typically bromine or iodine). For the synthesis of this compound, a potential precursor would be a dihalogenated anisole (B1667542), such as 2-bromo-4-fluoroanisole.

In this process, the precursor is treated with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures. The organolithium compound will preferentially exchange with the more reactive halogen. The general reactivity order for halogen-metal exchange is I > Br > Cl > F. Therefore, starting with 2-bromo-4-fluoroanisole, the bromine atom would be selectively exchanged to form the corresponding aryllithium intermediate. This intermediate can then be reacted with a suitable electrophile. While this route can be effective, its application to synthesize this compound is less direct than DoM as it requires a specific dihalogenated starting material and does not directly install the iodine. A more relevant application would be the selective exchange of a different dihalo-precursor, for instance, if one needed to functionalize the 2-position of a 4-fluoro-2,X-dihaloanisole. Modern methods utilize mixed magnesium and zinc amide bases complexed with LiCl for efficient metalation of sensitive substrates. harvard.eduuni-muenchen.de

In Situ Generation and Reactivity of Organometallic Intermediates

A common feature of both DoM and halogen-metal exchange is the in situ generation of highly reactive organometallic intermediates, such as aryllithium or organomagnesium species. wikipedia.orgorgsyn.org These intermediates are not isolated but are immediately used in the subsequent reaction step. The controlled, low-temperature generation of these species is critical to prevent side reactions.

Recent advancements have focused on enhancing the efficiency and selectivity of these transformations. The use of mixed-metal reagents, such as LiC-KOR superbases or TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, can facilitate metalations that are challenging with alkyllithiums alone. harvard.eduuni-muenchen.deresearchgate.net For example, TMPMgCl·LiCl is a highly hindered amide base that can effect efficient directed metalation on arenes containing sensitive functional groups. harvard.edu The resulting organometallic intermediates can be trapped with various electrophiles. In the context of producing this compound, this would involve trapping the in situ generated 4-fluoro-2-metalloanisole with an iodine source.

The formation of an arylzinc species from 4-bromoanisole (B123540) has been used in multicomponent reactions, where the organozinc intermediate is generated in situ and its yield is estimated by quenching with iodine to form 4-iodoanisole. orgsyn.org This highlights the general principle of generating an organometallic species and trapping it to form the desired iodo-substituted arene.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org This involves considerations such as atom economy, the use of catalytic rather than stoichiometric reagents, and the recyclability of catalysts. acs.orgrjpn.org

Atom-Economical Transformations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org A high atom economy indicates less waste generation. scienceinschool.org

Let's consider the direct iodination of 4-fluoroanisole using iodine (I₂) and an oxidizing agent like nitric acid, a common method for preparing iodoarenes. Reaction: C₇H₇FO + I₂ + Oxidant → C₇H₆FIO + Byproducts

A significant drawback of many iodination methods, including those using hypervalent iodine reagents, is their intrinsically poor atom economy due to the generation of stoichiometric iodoarene byproducts from the reagent itself. researchgate.netnsf.gov

Table 2: Atom Economy Analysis of a Hypothetical Synthesis Route

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy¹ |

|---|---|---|---|---|

| Direct Iodination | 4-Fluoroanisole (C₇H₇FO), Iodine monochloride (ICl) | This compound (C₇H₆FIO) | Hydrochloric acid (HCl) | 87.6% |

¹Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100. acs.org Note: This is a simplified analysis and actual values depend on the specific reagents and stoichiometry used.

As shown in the table, even a seemingly direct route like iodination with ICl generates waste. The DoM route, while highly selective, has a lower atom economy due to the use of stoichiometric n-butyllithium and the formation of lithium iodide as a byproduct. acs.org Green chemistry encourages the development of synthetic routes that maximize the incorporation of reactant atoms into the final product. rjpn.org

Catalytic Systems and Recyclability Assessments

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts increase reaction rates and can be used in small amounts, thereby reducing waste. Furthermore, the development of recyclable catalysts is crucial for sustainable industrial processes. sorbonne-universite.fr

While direct catalytic synthesis of this compound is not extensively documented, the principles can be applied. For instance, research on related compounds demonstrates the use of recyclable catalytic systems. Magnetically separable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been successfully employed as a recyclable catalyst for the amination of aryl iodides, including 4-iodoanisole. sorbonne-universite.frresearchgate.net After the reaction, the catalyst can be easily separated using an external magnet and reused for multiple cycles with consistent activity. sorbonne-universite.fr This approach avoids costly and wasteful filtration or centrifugation processes. sorbonne-universite.fr

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 2 Iodoanisole

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-fluoro-2-iodoanisole, the high reactivity of the C-I bond compared to potential C-F or C-H bonds allows for selective functionalization. The electron-donating methoxy (B1213986) group can enhance the rate of oxidative addition, while the ortho-position of the iodine atom may introduce steric effects that influence ligand coordination and subsequent reaction steps.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.gov

For this compound, the C-I bond is the exclusive site of reaction. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov Research on the closely related 4-iodoanisole (B42571) has demonstrated high yields in Suzuki couplings with various phenylboronic acids, indicating that the methoxy group is well-tolerated and promotes efficient reaction. researchgate.net The fluorine atom in this compound is expected to remain intact and can be a valuable feature in the resulting biaryl product for further applications, for instance, in medicinal chemistry or materials science.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide This table presents typical conditions based on reactions with analogous compounds like 4-iodoanisole.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | ~92 |

| 3 | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | ~90 |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology is fundamental for the synthesis of arylalkynes and conjugated enynes.

In the case of this compound, the reaction would proceed selectively at the C-I bond. The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex. Reductive elimination furnishes the arylated alkyne. researchgate.net Studies on the closely related 4-[¹⁸F]fluoroiodobenzene show that it couples efficiently with terminal alkynes under standard Sonogashira conditions, highlighting the utility of this reaction for fluorinated aryl halides. researchgate.net The reaction conditions are generally mild, and a wide variety of functional groups on the alkyne partner are tolerated. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Iodide This table presents typical conditions based on reactions with analogous compounds like 4-fluoroiodobenzene.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | >95 |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | DMF | 60 | ~93 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 50 | ~91 |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov The reaction typically proceeds with high trans selectivity. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. nih.gov

This compound is a suitable substrate for the Heck reaction, with the coupling occurring at the C-I bond. The electronic nature of the alkene partner is important; electron-poor olefins like acrylates and styrenes are commonly used. beilstein-journals.org The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors. For this compound, the steric bulk of the ortho-iodine and methoxy group could influence the approach of the alkene and the subsequent steps. Phosphine-free palladium catalyst systems have also been shown to be effective for Heck reactions. nih.gov

Table 3: Representative Conditions for Heck Coupling of an Aryl Iodide This table presents typical conditions based on reactions with analogous aryl iodides.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | ~90 |

| 2 | Styrene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | DMF | 110 | ~88 |

| 3 | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | - | NaOAc | DMF | 70 | ~75 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org

This compound can serve as the electrophilic partner in this reaction. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via coordination of the amine and deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.orglibretexts.org The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, acyclic, cyclic). wuxiapptec.com Sterically hindered biarylphosphine ligands are commonly employed to facilitate the reductive elimination step. The reaction tolerates a wide range of primary and secondary amines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Iodide This table presents typical conditions based on reactions with analogous aryl iodides.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | >95 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | 1,4-Dioxane | 90 | ~92 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | ~89 |

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners, offering a more atom- and step-economical synthesis route. researchgate.net In this context, this compound can act as the arylating agent, coupling with a substrate that possesses an activatable C-H bond. These reactions are typically catalyzed by palladium, often requiring a directing group on the C-H substrate to ensure regioselectivity.

Alternatively, this compound itself could be a substrate for C-H activation, although this is less likely given the highly reactive C-I bond. More commonly, it would serve as the halide partner. For example, in the palladium-catalyzed C-H arylation of fluoroarenes, an aryl iodide is used to introduce the aryl group. nih.gov The mechanism often involves a concerted metalation-deprotonation pathway or, in some cases, a Catellani-type reaction involving norbornene mediators. The electronic properties of this compound, with its electron-rich character, make it a suitable coupling partner for these advanced arylation methods.

Table 5: Representative Conditions for Direct C-H Arylation using an Aryl Iodide This table presents typical conditions based on reactions with analogous aryl iodides.

| Entry | C-H Substrate | Catalyst (mol%) | Ligand/Additive (mol%) | Base/Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Thiophene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | DMA | 120 | ~85 |

| 2 | Benzene (B151609) | Pd(OAc)₂ (10) | 2-Pyridone (20) | AgOAc | HFIP | 100 | ~70 |

| 3 | 1-Methylindole | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 110 | ~80 |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often proceeding through unique mechanistic pathways involving radical intermediates or high-valent nickel species. While specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from investigations involving structurally similar aryl halides, such as 4-iodoanisole.

Radical Coupling Chemistry and Mechanistic Insights

Nickel-catalyzed cross-coupling reactions frequently involve radical mechanisms, a facet that distinguishes them from traditional palladium-catalyzed processes. These reactions often commence with the formation of a low-valent nickel species which can then engage with the aryl halide. The vast majority of nickel-catalyzed cross-coupling reactions involving C(sp3) electrophiles proceed through single-electron transfer pathways, generating organic radical intermediates.

Two primary radical pathways are generally proposed: the 'radical rebound cycle' and the 'radical chain pathway'. In the radical rebound mechanism, a Ni(I)-halide intermediate undergoes transmetalation, followed by interaction with an alkyl electrophile to generate a radical. This radical then combines with a Ni(II) species to form a Ni(III) intermediate, which subsequently undergoes reductive elimination. Conversely, in the radical chain pathway, the Ni(I)-halide intermediate initiates the formation of a radical from the alkyl electrophile prior to transmetalation. The unique properties of nickel, including its ability to access various oxidation states (Ni(0) to Ni(IV)), facilitate these radical pathways. squarespace.com The presence of the fluorine atom in this compound could potentially influence the electronic properties of the aryl radical intermediate, thereby affecting the kinetics and selectivity of the coupling reaction. Mechanistic studies have highlighted that nickel(II)-aryl species can efficiently trap radicals with a low energy barrier, followed by rapid reductive elimination. nih.govresearchgate.net

C(sp3)–H Bond Activation and Regioselective Arylation

Nickel catalysis has been successfully employed for the direct arylation of unactivated C(sp3)–H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. These reactions often utilize a directing group to achieve high regioselectivity.

In a study on the direct arylation of an aliphatic tertiary amide using a nickel(II) precatalyst, 4-iodoanisole was used as the arylating agent. nih.gov The proposed mechanism involves the bidentate chelation of the deprotonated substrate to the nickel center, followed by C–H activation via a cyclometalation deprotonation pathway to form a five-membered nickelacycle. Subsequent oxidative insertion of the aryl iodide leads to a Ni(IV)-aryl intermediate, which upon reductive elimination, furnishes the arylated product. The regioselectivity of the C–H activation is dictated by the relative energies of the reductive elimination transition states, with the reaction favoring the functionalization of the less sterically hindered C–H bond. nih.gov While this study did not specifically use this compound, the findings provide a framework for understanding how this compound might behave in similar transformations. The electronic effect of the fluorine substituent could modulate the reactivity of the Ni(IV)-aryl intermediate and potentially influence the regioselectivity of the arylation.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Mechanistic Feature |

| Aliphatic Tertiary Amide | 4-Iodoanisole | Ni(II) precatalyst, Na2CO3, Mesitylenic Acid | Arylated Amide | Formation of a Ni(IV)-aryl intermediate |

| 4-Phenyl-1-butene | 4-Iodoanisole | NiCl2, Bipyridine Ligand | 1,1-Diarylalkane | NiH-catalyzed alkene isomerization and cross-coupling |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium- and nickel-based methodologies for the construction of various chemical bonds. The reactivity of this compound in copper-catalyzed systems is primarily dictated by the C-I bond, which is more susceptible to oxidative addition than the C-F bond.

C-Se and C-S Bond Formation

Copper catalysis is widely used for the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds. Ligand-free copper(I) oxide (Cu2O) has been shown to be an efficient catalyst for the coupling of aryl iodides with a variety of aryl, alkyl, and heteroaryl thiols. organic-chemistry.org These reactions typically proceed under mild conditions in a DMSO-water mixture with a base like potassium hydroxide. The protocol demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide. Similarly, copper nanoparticles supported on various materials have also been utilized for the coupling of aryl halides with thiols. researchgate.net Given the high reactivity of the C-I bond in this compound, it is expected to readily participate in these copper-catalyzed C-S bond-forming reactions. The general applicability of these methods suggests that this compound can be effectively coupled with a range of sulfur and selenium nucleophiles.

| Aryl Halide | Nucleophile | Catalyst | Product |

| Aryl Iodides | Thiols/Selenols | Cu2O (ligand-free) | Diaryl Sulfides/Selenides |

| Aryl Halides | Thiols | CuNPs/Zeolite | Diaryl Sulfides |

Aerobic Oxidative Transformations

Copper catalysts are also proficient in mediating aerobic oxidative reactions, where molecular oxygen serves as the ultimate oxidant. These transformations are of great interest from a green chemistry perspective. Copper-catalyzed aerobic oxidations can proceed through various mechanisms, including single-electron-transfer pathways for electron-rich substrates and pathways involving organocopper(III) intermediates for oxidative carbon-heteroatom bond formation. nih.gov The use of O2 as an oxidant presents a challenge due to the mismatch in electron stoichiometry (O2 is a four-electron oxidant, while many organic transformations are two-electron processes), which copper catalysts, with their facile one-electron redox steps, can effectively manage. nih.gov While specific examples of aerobic oxidative transformations involving this compound are not prevalent in the literature, the general principles of copper-catalyzed aerobic oxidations suggest its potential as a substrate in such reactions, likely involving the activation of the C-I bond.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. In the case of this compound, both fluorine and iodine can potentially act as leaving groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group. In this compound, the methoxy group is electron-donating, which would generally disfavor a classical SNAr reaction.

However, the relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.com Therefore, nucleophilic attack at the carbon bearing the fluorine atom might be kinetically favored.

Comprehensive Mechanistic Studies: Stepwise vs. Concerted Pathways in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on this compound can theoretically proceed via either a stepwise or a concerted mechanism. The operative pathway is largely determined by the stability of the putative Meisenheimer complex, a negatively charged intermediate formed in the stepwise route.

Recent research has challenged the long-held belief that most SNAr reactions proceed through a stepwise addition-elimination mechanism involving a stable Meisenheimer intermediate. springernature.comstackexchange.com Computational and kinetic isotope effect (KIE) studies have provided compelling evidence that many SNAr reactions, particularly those with good leaving groups and on rings that are not extremely electron-poor, are in fact concerted. springernature.comstackexchange.com

In the case of this compound, the presence of two halogen substituents complicates the prediction. The fluorine atom is a poor leaving group, which would favor a stepwise mechanism by kinetically stabilizing the Meisenheimer intermediate. springernature.com Conversely, the iodine atom is a better leaving group, which would favor a concerted pathway as the C-I bond is more readily broken concurrently with nucleophile attack. springernature.com

Computational studies on a wide range of SNAr reactions have shown that stepwise mechanisms are most likely when a strongly electron-withdrawing group (like a nitro group) is present and fluoride (B91410) is the leaving group. springernature.com Given that this compound lacks strong electron-withdrawing groups, it is plausible that SNAr reactions involving the displacement of the iodide are concerted, while those involving the displacement of the fluoride might be borderline or stepwise, depending on the nucleophile and reaction conditions.

Table 1: Predicted Mechanistic Pathways for SNAr on this compound

| Leaving Group | Ring Activation | Predicted Predominant Pathway | Rationale |

|---|---|---|---|

| Iodine | Moderately activated/deactivated | Concerted | Good leaving group, lack of strong electron-withdrawing groups to stabilize a Meisenheimer intermediate. |

| Fluorine | Moderately activated/deactivated | Borderline/Stepwise | Poor leaving group, potential for a transient Meisenheimer intermediate. |

Influence of Nucleophile Structure and Solvent Effects

The nature of the nucleophile and the solvent play a crucial role in the outcome of SNAr reactions with this compound.

Nucleophile Structure: The reactivity of a nucleophile in SNAr reactions is influenced by its basicity, polarizability, and steric hindrance. For a given element, negatively charged species are more nucleophilic than their neutral counterparts. nih.govnih.gov In general, nucleophilicity increases with increasing size and polarizability within a group in the periodic table. nih.govnih.gov Therefore, larger, more polarizable nucleophiles would be expected to react more readily with this compound.

Solvent Effects: Solvents can significantly impact the rates of SNAr reactions by solvating the reactants and intermediates. nih.govresearchgate.net Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the aromatic ring. nih.govresearchgate.net Protic solvents, such as water and alcohols, can form hydrogen bonds with anionic nucleophiles, creating a solvent cage that reduces their nucleophilicity and slows down the reaction. researchgate.net

In reactions involving this compound, the choice of solvent could potentially influence which halogen is displaced. A solvent that strongly solvates the leaving group could facilitate its departure.

Electron Transfer (SRN1 and SN(ET)Ar) Mechanisms

While the polar SNAr mechanism is common, the possibility of electron transfer (ET) mechanisms, such as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) and SN(ET)Ar pathways, should be considered, particularly given the presence of an iodine atom which can facilitate radical processes.

The SRN1 mechanism involves the formation of a radical anion intermediate through the transfer of an electron to the aromatic substrate. dalalinstitute.comdalalinstitute.com This radical anion then expels the leaving group to form an aryl radical, which subsequently reacts with the nucleophile. dalalinstitute.comdalalinstitute.com This pathway is often favored with certain nucleophiles and can be initiated by light or a solvated electron.

Kinetic studies on related systems have shown that a change in mechanism from a polar SNAr to a single electron transfer (SET) pathway can occur with an increase in the basicity of the nucleophile. nih.gov For this compound, reactions with highly basic and easily oxidizable nucleophiles might proceed through an SRN1 or a related electron-transfer mechanism.

General Base Catalysis in SNAr Reactions

General base catalysis can play a significant role in SNAr reactions, especially when the nucleophile is a neutral species that becomes more nucleophilic upon deprotonation. nih.govrsc.org In such cases, a base in the reaction mixture can facilitate the removal of a proton from the nucleophile in the transition state or a pre-equilibrium step, thereby accelerating the reaction.

For reactions of this compound with neutral nucleophiles like amines or alcohols, the addition of a non-nucleophilic base could enhance the reaction rate. The mechanism can be described as borderline, where the Meisenheimer complex is stabilized by partial deprotonation of the nucleophile, but not to the extent that it becomes a stable intermediate, leading to a concerted or near-concerted process. nih.gov

Electrophilic Aromatic Substitution (SEAr) Reactivity

The regioselectivity of electrophilic aromatic substitution (SEAr) on this compound is determined by the combined directing effects of the methoxy, fluoro, and iodo substituents.

Regioselectivity and Directing Group Effects of Halogens and Methoxy

The substituents on the benzene ring of this compound exert both inductive and resonance effects that influence the position of electrophilic attack.

Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgpressbooks.pub It donates electron density to the ring through resonance, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. libretexts.orgpressbooks.pub

Fluorine (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. libretexts.orgpressbooks.pub However, it is also an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate in ortho and para attacks. libretexts.orgpressbooks.pub

Iodine (-I): Similar to fluorine, iodine is a deactivating group with an ortho, para-directing effect. youtube.com Its inductive effect is weaker than that of fluorine, but it can also donate electron density through resonance.

In this compound, the powerful ortho, para-directing effect of the methoxy group is the dominant influence. The fluorine is para to the methoxy group, and the iodine is ortho. The positions ortho and para to the methoxy group are C3, C5, and C6 (the position of the iodine is C2). The positions ortho to the fluorine are C3 and C5. The positions ortho to the iodine are C1 (methoxy-bearing carbon) and C3.

Considering these directing effects, the most likely positions for electrophilic attack are C3 and C5, as these positions are activated by the methoxy group and are ortho to the fluorine atom. The C6 position is para to the methoxy group but is sterically hindered by the adjacent iodine atom.

Table 2: Predicted Regioselectivity of SEAr on this compound

| Position | Influence of Methoxy (-OCH3) | Influence of Fluorine (-F) | Influence of Iodine (-I) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (activating) | Ortho (directing) | Ortho (directing) | Highly Favored |

| C5 | Ortho (activating) | Ortho (directing) | Meta (neutral) | Favored |

| C6 | Para (activating) | Meta (neutral) | Meta (neutral) | Less Favored (steric hindrance) |

Computational Elucidation of Reaction Energy Landscapes

Computational chemistry provides valuable insights into the mechanisms and energy profiles of chemical reactions. Density Functional Theory (DFT) calculations can be used to model the reaction energy landscapes for the electrophilic aromatic substitution of this compound.

These calculations can determine the relative energies of the starting materials, transition states, intermediates, and products for electrophilic attack at each possible position on the aromatic ring. By comparing the activation energies for attack at the C3, C5, and C6 positions, the regioselectivity of the reaction can be predicted.

Computational studies on the chlorination of anisole (B1667542) have suggested that the traditional two-step SEAr mechanism involving a distinct arenium ion intermediate may not always be operative, and concerted pathways can be involved, especially in non-polar solvents. researchgate.net Similar computational investigations on this compound would be necessary to fully elucidate the nuances of its electrophilic substitution reactions.

Miscellaneous Chemical Transformations and Functional Group Interconversions

Cleavage and Derivatization of Carbon-Halogen Bonds

The disparate nature of the carbon-iodine and carbon-fluorine bonds in this compound dictates its reactivity profile, with the C-I bond being the more labile and, therefore, the more readily functionalized.

Selective C-I Bond Functionalization:

A plethora of palladium-catalyzed cross-coupling reactions selectively target the C-I bond of haloaromatics, leaving the more robust C-F bond intact. This chemoselectivity is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. While specific studies on this compound are not extensively documented in publicly available literature, the well-established principles of cross-coupling chemistry provide a strong predictive framework for its reactivity.

For instance, in Sonogashira coupling reactions , which form carbon-carbon bonds between aryl halides and terminal alkynes, the reaction would be expected to proceed exclusively at the iodo-position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, a step that is significantly more facile than the corresponding addition to a C-F bond.

Similarly, in Suzuki-Miyaura coupling reactions with arylboronic acids, the catalytic cycle is initiated by the oxidative addition of palladium to the C-I bond. The subsequent transmetalation and reductive elimination steps lead to the formation of a biaryl product, with the fluoro-substituent remaining untouched.

The Heck reaction , which couples aryl halides with alkenes, also demonstrates a strong preference for the cleavage of the C-I bond over the C-F bond. The reaction mechanism follows a similar pattern of palladium-catalyzed oxidative addition, migratory insertion, and beta-hydride elimination.

Buchwald-Hartwig amination and Ullmann condensation reactions, which form carbon-nitrogen and carbon-oxygen bonds respectively, are also expected to exhibit high selectivity for the iodo-position. These reactions, catalyzed by palladium or copper, rely on the greater reactivity of the C-I bond to facilitate the desired transformation.

While direct experimental data for this compound in these specific named reactions is sparse in the surveyed literature, the established reactivity hierarchy of aryl halides (I > Br > Cl >> F) provides a reliable basis for predicting its behavior.

Potential C-F Bond Derivatization:

Functionalization of the C-F bond in this compound is considerably more challenging due to its high bond dissociation energy. Such transformations typically require harsh reaction conditions or specialized catalytic systems that can activate this strong bond. Nucleophilic aromatic substitution (SNAr) reactions could potentially replace the fluorine atom, but this would necessitate the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate, a condition not met by the methoxy group in this compound. Therefore, under standard cross-coupling conditions, the C-F bond is expected to remain inert.

A hypothetical reaction scheme illustrating the expected chemoselectivity is presented below:

| Reaction Type | Coupling Partner | Expected Product |

| Sonogashira | Terminal Alkyne | 4-Fluoro-2-(alkynyl)anisole |

| Suzuki | Arylboronic Acid | 2-Aryl-4-fluoroanisole |

| Heck | Alkene | 4-Fluoro-2-(alkenyl)anisole |

| Buchwald-Hartwig | Amine | N-(4-Fluoro-2-methoxyphenyl)amine derivative |

Cyclization Reactions and Heterocycle Formation

The strategic placement of the iodo and fluoro substituents on the anisole ring makes this compound a potential precursor for the synthesis of fluorinated heterocyclic compounds. The general strategy involves the initial functionalization of the more reactive C-I bond, followed by an intramolecular cyclization reaction.

Synthesis of Fluorinated Benzofurans:

One plausible application of this compound is in the synthesis of fluorinated benzofurans. This could be achieved through a tandem Sonogashira coupling/cyclization sequence. The initial palladium-catalyzed Sonogashira coupling with a terminal alkyne bearing a hydroxyl group at the appropriate position would yield a 2-alkynyl-4-fluoroanisole intermediate. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, would then lead to the formation of the benzofuran ring.

The general reaction pathway can be outlined as follows:

Sonogashira Coupling: this compound is reacted with a propargyl alcohol derivative in the presence of a palladium catalyst and a copper(I) co-catalyst.

Intramolecular Cyclization: The resulting 2-(hydroxyalkynyl)-4-fluoroanisole undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to the formation of the five-membered furan ring fused to the benzene ring.

Synthesis of Fluorinated Indoles and Quinolines:

The synthesis of nitrogen-containing heterocycles such as indoles and quinolines from this compound would typically require the introduction of a nitrogen-containing moiety. This could be achieved through a Buchwald-Hartwig amination of this compound with a suitable amine, followed by further synthetic manipulations to construct the heterocyclic ring. For example, reaction with an aniline derivative could provide a diarylamine precursor for carbazole synthesis.

Alternatively, if the starting material were a 4-fluoro-2-iodoaniline, it could serve as a direct precursor for fluorinated indoles and quinolines through well-established synthetic routes such as the Fischer, Bischler, or Friedländer synthesis, following initial functionalization at the iodo-position.

While the direct use of this compound in the synthesis of these specific heterocycles is not prominently featured in the reviewed literature, the principles of retrosynthetic analysis and the known reactivity of related compounds suggest its potential as a valuable starting material for accessing these fluorinated scaffolds.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound derivatives:

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Benzofuran | Sonogashira Coupling followed by Intramolecular Cyclization | 2-Alkynyl-4-fluoroanisole |

| Indole | Buchwald-Hartwig Amination followed by Cyclization | N-(2-Alkynyl-4-fluorophenyl)amine |

| Quinoline | Multi-step synthesis involving C-C and C-N bond formations | Appropriately functionalized 4-fluoro-2-vinylaniline |

Stereochemical Control and Asymmetric Synthesis Involving 4 Fluoro 2 Iodoanisole

Asymmetric Synthesis Methodologies

The introduction of chirality into molecules derived from 4-fluoro-2-iodoanisole relies on strategies that can effectively differentiate between prochiral faces or groups. Asymmetric synthesis methodologies, including the use of chiral auxiliaries and chiral catalysts, are paramount in achieving this goal.

Chiral Auxiliary-Mediated Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is later removed to afford the enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively documented in the literature, the principles of this methodology can be applied to its derivatives.

For instance, a derivative of this compound could be functionalized with a carboxylic acid group, which can then be coupled to a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. The resulting N-acyl derivative would possess a chiral environment that can bias the approach of reagents to a prochiral center.

Table 1: Common Chiral Auxiliaries and Their Potential Application with this compound Derivatives

| Chiral Auxiliary | Class | Potential Reaction Type | Expected Outcome |

| Evans Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylations | High diastereoselectivity in the formation of new stereocenters. |

| Oppolzer's Camphorsultam | Sultam | Michael additions, Diels-Alder reactions | Excellent stereocontrol due to the rigid bicyclic structure. |

| (R)- or (S)-1-Phenylethylamine | Amine | Resolution of racemic mixtures, Asymmetric reductions | Formation of diastereomeric salts or imines for separation or stereoselective reactions. |

The diastereoselectivity of such transformations is typically high, often exceeding 90% diastereomeric excess (d.e.). The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Chiral Catalyst Applications for Enantioselective Processes

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis as they can generate large quantities of a chiral product from a small amount of the catalyst. The development of chiral ligands for transition metal catalysts and the rise of organocatalysis have provided a vast toolbox for enantioselective transformations.

In the context of this compound, the presence of the iodo group makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. The use of chiral phosphine ligands, such as BINAP or Josiphos, in conjunction with a palladium or copper catalyst could enable enantioselective Suzuki-Miyaura, Sonogashira, or Heck couplings. These reactions would lead to the formation of axially chiral biaryl compounds or molecules with a new stereocenter adjacent to the aromatic ring.

Table 2: Potential Chiral Catalyst Systems for Asymmetric Transformations of this compound

| Catalyst System | Reaction Type | Potential Product |

| Pd(OAc)₂ / (R)-BINAP | Suzuki-Miyaura Coupling | Axially chiral 4-fluoro-2-aryl-anisoles |

| CuI / Chiral Diamine | Ullmann-type Coupling | Enantioenriched biaryl ethers |

| Chiral Phosphoric Acid | Asymmetric Halogenation | Diastereomerically enriched products from reactions at a prochiral position. |

The enantioselectivity of these catalytic processes is highly dependent on the design of the chiral ligand or catalyst, which creates a chiral pocket around the active site, thereby controlling the orientation of the substrate and the approach of the reagent.

Control of Absolute Configuration in Complex Molecule Synthesis

The ability to control the absolute configuration of stereocenters is crucial in the synthesis of complex molecules, particularly those with biological activity. This compound can serve as a versatile starting material for the synthesis of such molecules, where the fluorine and iodine atoms can be strategically manipulated.

For example, an enantioselective reaction performed on a derivative of this compound, as described in the previous sections, would establish the first stereocenter with a defined absolute configuration. Subsequent transformations can then be performed to elaborate the rest of the molecule. The stereochemical information from the initial step can be used to control the formation of subsequent stereocenters through substrate-controlled diastereoselective reactions.

The determination of the absolute configuration of the final product is a critical step and is typically achieved through techniques such as X-ray crystallography of a crystalline derivative, or by correlation with a known compound.

Diastereomeric and Enantiomeric Excess Determination in Derivatives

The success of any asymmetric synthesis is quantified by the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the product. Several analytical techniques are employed to determine these values for derivatives of this compound.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the most common method for determining the enantiomeric excess of a chiral compound. The chiral stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the e.e. can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine both d.e. and e.e. For diastereomers, the signals in the NMR spectrum are typically distinct, allowing for their integration and the calculation of the d.e. To determine the e.e. of enantiomers, a chiral solvating agent or a chiral derivatizing agent is often used to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR.

Gas Chromatography (GC) on a Chiral Stationary Phase is another powerful technique for separating and quantifying enantiomers, particularly for volatile compounds.

Table 3: Methods for Determining Stereochemical Purity

| Technique | Purity Determined | Principle |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Differential interaction of enantiomers with a chiral stationary phase. |

| NMR Spectroscopy | Diastereomeric Excess (d.e.), Enantiomeric Excess (e.e.) | Different chemical environments of diastereomers. Use of chiral additives to differentiate enantiomers. |

| Chiral GC | Enantiomeric Excess (e.e.) | Separation of volatile enantiomers on a chiral stationary phase. |

Advanced Analytical and Computational Investigations

High-Resolution Spectroscopic Characterization of 4-Fluoro-2-iodoanisole and its Derivatives

Spectroscopic analysis is fundamental to characterizing the precise structure and bonding within this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and electronic (UV-Vis) spectroscopy each offer a unique window into the molecule's atomic arrangement and electron distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR is used to identify the distinct protons on the aromatic ring and the methoxy (B1213986) group.

The ¹H NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm. The three aromatic protons would appear as distinct multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus. The proton at C3 would likely be a doublet of doublets due to ortho coupling with the proton at C5 and meta coupling with the proton at C6. The proton at C5 would be influenced by ortho coupling to H6 and meta coupling to H3, as well as coupling to the fluorine atom. The proton at C6 would show ortho coupling to H5.

Key to the structural assignment are the coupling constants (J), which quantify the interaction between neighboring nuclei. Typical values for aromatic protons are J(ortho) = 6-10 Hz and J(meta) = 2-4 Hz. iastate.edu Furthermore, through-bond coupling between protons and the fluorine atom (J_HF) provides crucial connectivity information, with values varying depending on the number of intervening bonds (e.g., ³J_HF, ⁴J_HF).

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of atoms. For this compound, a NOESY experiment would be expected to show a cross-peak between the methoxy group protons and the proton at the C3 position, confirming their close spatial relationship. This is a powerful tool for unambiguously confirming the regiochemistry of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H3-H5), ⁴J(H3-H6) |

| H-5 | 6.8 - 7.0 | Doublet of doublet of doublets (ddd) | ³J(H5-H6), ³J(H5-F), ⁴J(H5-H3) |

Note: The data in this table are predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are excellent for identifying functional groups, as each bond has characteristic vibrational frequencies. The analysis for this compound can be effectively understood by comparison with detailed studies on similar halogenated fluoroanisoles, such as 4-bromo-2-fluoroanisole (B1265810). researchgate.net

The key vibrational modes for this compound include:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

Anisole (B1667542) Group Vibrations: The characteristic C-O-C stretching vibrations of the anisole moiety give rise to strong bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, while a symmetric stretch appears near 1030 cm⁻¹. The methyl group (-CH₃) also has its own symmetric and asymmetric stretching and bending modes.

C-F and C-I Vibrations: The C-F stretching vibration is known to produce a strong band, typically in the region of 1200-1270 cm⁻¹. researchgate.net The C-I stretching vibration is found at much lower frequencies due to the heavier mass of the iodine atom, generally appearing in the 480-610 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region.

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3080 | Aromatic C-H Stretching | FT-IR, Raman |

| ~2950 | -CH₃ Asymmetric Stretching | FT-IR, Raman |

| ~1580 | Aromatic C=C Stretching | FT-IR, Raman |

| ~1490 | Aromatic C=C Stretching | FT-IR, Raman |

| ~1260 | C-F Stretching | FT-IR |

| ~1250 | Asymmetric C-O-C Stretching | FT-IR |

| ~1030 | Symmetric C-O-C Stretching | FT-IR |

Note: Frequencies are approximate and based on data from analogous compounds and general spectroscopic correlations. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated π-system of the benzene ring. uzh.ch

The benzene ring itself exhibits characteristic absorptions which are modified by the presence of substituents. The methoxy (-OCH₃), fluoro (-F), and iodo (-I) groups all possess non-bonding electron pairs (lone pairs) that can interact with the aromatic π-system. This interaction typically leads to a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. libretexts.org These substituents act as auxochromes, modifying both the wavelength and intensity of the absorption bands. The primary absorption bands for this compound are expected in the near-UV region, arising from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Quantum Chemical Modeling and Simulations

To complement experimental data, quantum chemical modeling provides invaluable theoretical insight into the molecular properties of this compound. These computational methods can predict geometries, energies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which aids in the interpretation of experimental spectra. For instance, DFT calculations performed on the analogous compound 4-bromo-2-fluoroanisole using the B3LYP method with a 6-311++G basis set have shown excellent agreement with experimental vibrational data, supporting the assignment of FT-IR and Raman bands. researchgate.net

A key aspect of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and electronic properties. aimspress.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited electronically. researchgate.net

For molecules like this compound, DFT calculations show that both the HOMO and LUMO are primarily composed of π-orbitals localized on the aromatic ring. Specifically, the HOMO is often concentrated on the benzene ring and the electron-donating methoxy and halogen substituents, while the LUMO is distributed over the aromatic ring framework. This distribution indicates that the π → π* electronic transition involves a redistribution of electron density within the aromatic system. The calculated HOMO-LUMO gap confirms that this charge transfer occurs within the molecule. researchgate.net

Table 3: Calculated Electronic Properties for an Analogous Halogenated Fluoroanisole

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.58 |

Note: Data is based on DFT (B3LYP/6-311++G) calculations for the analogous compound 4-bromo-2-fluoroanisole and serves as a close approximation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with their environment. dovepress.comnih.gov

The methoxy group in this compound can rotate, leading to different conformations. While the barrier to rotation is generally low for anisole derivatives, specific conformations may be favored due to steric and electronic interactions between the methoxy group and the adjacent iodine atom. researchgate.net MD simulations can explore the potential energy surface to identify the most stable conformers. researchgate.net

Intermolecular interactions are also crucial in determining the physical properties and reactivity of the compound. For halogenated aromatics, halogen bonding is a significant non-covalent interaction where the halogen atom acts as an electrophilic "sigma-hole" donor. nih.govsquarespace.com In the case of this compound, the iodine atom is a potential halogen bond donor. MD simulations can model these interactions with other molecules, including solvents or other reactants. nih.gov

The solvent can have a profound impact on the rate and selectivity of chemical reactions. rsc.org For reactions like SNAr, polar aprotic solvents are generally favored as they can solvate the charged intermediate. nih.govmiami.edu MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around this compound and how it influences the reaction. chemrxiv.orgresearchgate.netchemrxiv.org

Simulations can reveal how different solvents interact with the reactant and the transition state. For instance, hydrogen bonding between a protic solvent and the fluorine or oxygen atoms could affect the electron distribution in the aromatic ring and thereby alter its reactivity. nih.gov The choice of solvent can also influence which halogen is preferentially substituted in SNAr reactions. researchgate.net Computational studies on related aryl halides have shown that solvent polarity can switch the preferred reaction mechanism and site-selectivity. researchgate.netchemrxiv.org

Applications of 4 Fluoro 2 Iodoanisole in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Pharmaceutical Chemistry

The structural motifs present in 4-fluoro-2-iodoanisole are frequently found in a wide range of biologically active compounds. The fluoromethoxy-iodophenyl scaffold serves as a crucial starting point for the construction of elaborate molecular frameworks through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse substituents at the ortho- and para-positions of the methoxy (B1213986) group, leading to the synthesis of novel drug candidates and active pharmaceutical ingredients (APIs).

Precursors for Drug Candidates and Active Pharmaceutical Ingredients (APIs)

The versatility of this compound in palladium-catalyzed reactions makes it a valuable intermediate for a wide array of potential drug candidates. The following table illustrates the types of palladium-catalyzed cross-coupling reactions that this compound can undergo, highlighting its utility in generating diverse molecular scaffolds for drug discovery.

| Reaction Type | Coupling Partner | Bond Formed | Potential Application in Drug Synthesis |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | C-C | Synthesis of biaryl and styrenyl compounds for kinase inhibitors and receptor antagonists. nih.gov |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Construction of arylalkynes for enzyme inhibitors and antiviral agents. researchgate.netpurdue.edu |

| Heck Coupling | Alkenes | C-C (alkenyl) | Formation of substituted alkenes for various therapeutic targets. |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functional groups for a wide range of pharmaceuticals. wikipedia.orgscispace.com |

This table is generated based on established palladium-catalyzed cross-coupling reactions and their general applications in medicinal chemistry.

Synthesis of Biologically Active Molecules and Analogs

The fluorinated and iodinated nature of this compound makes it an ideal substrate for the synthesis of various biologically active molecules and their analogs. The introduction of a fluorine atom into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The iodo group, on the other hand, serves as a versatile handle for introducing molecular complexity through cross-coupling reactions.

Researchers have utilized building blocks structurally similar to this compound to synthesize a variety of bioactive compounds. For instance, fluorinated biaryl compounds, which can be synthesized via Suzuki-Miyaura coupling of halo-fluoroaromatics, have shown potential as anti-inflammatory and analgesic agents. nih.gov The strategic placement of fluorine and other substituents on the biaryl scaffold is crucial for their biological activity.

Contributions to Agrochemical Research and Development

Development of Advanced Materials

The unique electronic and photophysical properties of fluorinated aromatic compounds have made them attractive candidates for the development of advanced materials with applications in organic electronics and polymer science.

Precursors for Polymeric and Oligomeric Systems

This compound can potentially serve as a monomer or a key intermediate in the synthesis of fluorinated polymers and oligomers. Fluorinated poly(arylene ether)s, for example, are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The synthesis of such polymers often involves the nucleophilic aromatic substitution of activated fluoroarenes with bisphenols. While not a direct monomer for this type of polymerization, this compound could be elaborated through cross-coupling reactions to generate novel difunctional monomers for polycondensation reactions.

Components in Functional Materials Research

In the field of functional materials, particularly organic electronics, fluorinated organic semiconductors have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). tuni.fi The introduction of fluorine atoms can modulate the energy levels (HOMO/LUMO) of organic materials, enhance their charge transport properties, and improve their stability.

Research has demonstrated that fluorinated pyrene-based organic semiconductors, synthesized via Suzuki coupling of fluorinated building blocks, exhibit enhanced performance in OLEDs and perovskite solar cells. tuni.fi Although this specific study utilized a bromo-fluoroaniline derivative, the synthetic strategy highlights the potential of using this compound in a similar capacity to create novel fluorinated organic semiconductors. The versatility of this compound in palladium-catalyzed cross-coupling reactions would allow for the synthesis of a wide range of π-conjugated systems with tailored optoelectronic properties.

Retrosynthetic Analysis in the Design of Complex Target Molecules

The strategic placement of three distinct functional groups—a fluorine atom, an iodine atom, and a methoxy group—on an aromatic ring makes this compound a versatile and valuable building block in the intricate art of retrosynthetic analysis. This analytical technique, which involves the deconstruction of a complex target molecule into simpler, commercially available precursors, allows chemists to devise logical and efficient synthetic routes. The unique electronic and steric properties of this compound provide chemists with a powerful tool for creating multiple strategic bond disconnections and identifying key synthons for the assembly of complex molecular architectures.

Strategic Disconnections and Synthetic Route Planning

In the planning of a multi-step synthesis, the primary goal is to identify strategic bonds in the target molecule that, when broken, lead to stable and readily available starting materials. This compound offers several points for such strategic disconnections, primarily centered around the carbon-iodine bond. The iodo group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond is the most reactive site for oxidative addition to a low-valent palladium catalyst, making it an ideal point for retrosynthetic disconnection. This allows for the disconnection of complex biaryl, vinyl, or alkynyl moieties from the core aromatic ring.

Suzuki-Miyaura Coupling: When a target molecule contains a biaryl linkage where one of the aryl groups corresponds to the 4-fluoro-2-methoxyphenyl moiety, a strategic disconnection can be made at the aryl-aryl bond. This leads back to this compound and an appropriate arylboronic acid or ester. This approach is widely used in the synthesis of pharmaceuticals and advanced materials.